molecular formula C17H27ClN2O2 B4442783 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4442783
M. Wt: 326.9 g/mol
InChI Key: RQDQDUIKPPTGBQ-UHDJGPCESA-N
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Description

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a butenyl chain, which is further connected to an ethoxyphenoxy group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 2-ethoxyphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-(2-ethoxyphenoxy)but-2-enyl bromide: This involves the reaction of 2-ethoxyphenol with 4-bromobut-2-ene in the presence of a suitable catalyst.

    Synthesis of 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperazine: The final step involves the reaction of 4-(2-ethoxyphenoxy)but-2-enyl bromide with 4-methylpiperazine under controlled conditions to form the desired compound.

    Formation of the hydrochloride salt: The free base form of the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the butenyl chain, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-4-methylpiperazine
  • 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine
  • 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperidine

Uniqueness

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.ClH/c1-3-20-16-8-4-5-9-17(16)21-15-7-6-10-19-13-11-18(2)12-14-19;/h4-9H,3,10-15H2,1-2H3;1H/b7-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDQDUIKPPTGBQ-UHDJGPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC=CCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OC/C=C/CN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride
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1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride

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